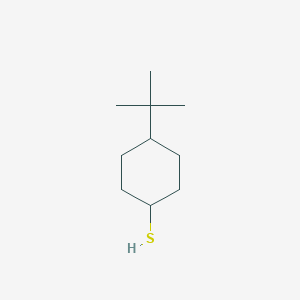

4-tert-Butylcyclohexanethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-Butylcyclohexanethiol is an organic compound with the chemical formula C10H20S. It is a colorless to pale yellow liquid with a strong odor. This compound is widely used in the field of scientific research due to its unique properties and potential applications.

科学的研究の応用

Synthesis and Material Properties

Synthesis in Polymer Chemistry : 4-tert-Butylcyclohexanethiol plays a role in synthesizing novel benzimidazole units, which are coupled with different donor units like 3-hexylthiophene and 3,4-ethylenedioxythiophene (EDOT) for creating donor–acceptor–donor type polymers. These polymers demonstrate unique electrochemical and optical properties, making them significant for various applications in polymer chemistry (Ozelcaglayan et al., 2012).

Polymer Synthesis and Characterization : The synthesis of new cardo poly(bisbenzothiazole)s from 1,1‐bis(4‐amino‐3‐mercaptophenyl)‐4‐tert‐butylcyclohexane dihydrochloride, which contains the 4-tert-butylcyclohexylidene group, was achieved. These polymers are noted for their good solubility and thermal stability, making them potentially useful in various industrial applications (Huang, Xu, & Yin, 2006).

Chemical Reactions and Catalysis

Hydrogenation Processes : this compound is involved in the hydrogenation of tert-butylphenols, showing unique stereoselectivity and reaction profiles in supercritical carbon dioxide solvent. This research is crucial for understanding reaction mechanisms in organic chemistry and catalysis (Hiyoshi et al., 2007).

Catalytic Activity in Oxidation Reactions : Schiff base complexes containing this compound derivatives have shown catalytic activity in the oxidation of hydrocarbons like cyclohexane. This demonstrates the compound's potential in catalytic processes, particularly in industrial applications (Alshaheri et al., 2017).

Gas-Phase Hydrogenation : this compound is also significant in the gas-phase hydrogenation of tert-butylphenol. The study of these processes contributes to a better understanding of reaction mechanisms and catalyst deactivation at varying temperatures (Kalantar et al., 2004).

Environmental and Educational Applications

Educational Use in Chemistry : An interesting application of this compound is in educational settings, where it has been used to demonstrate the oxidation of 4-tert-butylcyclohexanol with swimming pool bleach. This process introduces students to heterocyclic compounds and practical chemistry skills (Dip et al., 2018).

Template Ion Control in Macrocycles : The reaction of derivatives of this compound with certain diamines in the presence of zinc ions leads to the formation of chiral macrocycles. This showcases the compound's role in synthesizing complex molecular structures, which has implications in materials science and nanotechnology (Sarnicka, Starynowicz, & Lisowski, 2012).

特性

IUPAC Name |

4-tert-butylcyclohexane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREUVQQJZCFPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)

![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)

![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)

![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)

![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)